molecular formula C20H19ClFN3O2S B6568818 N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921573-50-4

N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B6568818
CAS No.: 921573-50-4
M. Wt: 419.9 g/mol
InChI Key: JOVMXWGVAGCHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (hereafter referred to as Compound A) features a 1H-imidazole core substituted at position 2 with a sulfanyl group linked to a (2-fluorophenyl)methyl moiety and at position 5 with a hydroxymethyl group. The acetamide side chain is functionalized with a (4-chlorophenyl)methyl group. This structure combines halogenated aromatic systems, a thioether linkage, and a polar hydroxymethyl group, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S/c21-16-7-5-14(6-8-16)9-23-19(27)11-25-17(12-26)10-24-20(25)28-13-15-3-1-2-4-18(15)22/h1-8,10,26H,9,11-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVMXWGVAGCHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C15H14ClFN2O
  • Molecular Weight : 292.74 g/mol
  • IUPAC Name : 2-[(4-chlorophenyl)methylamino]-N-(2-fluorophenyl)acetamide
  • PubChem CID : 28738623
PropertyValue
Chemical FormulaC15H14ClFN2O
Molecular Weight292.74 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound involves the reaction of various substituted phenyl groups with imidazole derivatives, typically employing methods such as nucleophilic substitution and acylation reactions. The presence of fluorine and chlorine substituents is crucial for enhancing the compound's biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial effects are often linked to the presence of electron-withdrawing groups like fluorine, which enhance membrane permeability and metabolic stability .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study investigated the antibacterial activity of related compounds against strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar imidazole structures exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
  • Anticancer Potential :
    • Another research focused on the anticancer properties of related imidazole derivatives. It was found that these compounds could inhibit cancer cell proliferation in vitro, suggesting a potential role in cancer therapy .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves interaction with specific biological targets, such as enzymes or receptors involved in bacterial metabolism or cancer cell growth regulation .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialS. aureus, E. coliSignificant inhibition
AnticancerVarious cancer cell linesInhibition of proliferation
Enzyme InhibitionVarious metabolic enzymesReduced activity

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide exhibit potential anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, imidazole derivatives have been reported to target specific signaling pathways involved in cancer proliferation and survival.

Antimicrobial Activity

The compound’s structural features suggest potential antimicrobial properties. Several studies have demonstrated that imidazole derivatives possess activity against a range of bacterial and fungal strains. The presence of the fluorophenyl and chlorophenyl groups may enhance the compound's lipophilicity, improving membrane permeability and bioactivity against pathogens.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as arthritis and other inflammatory diseases.

Drug Development

This compound is being explored as a lead compound in drug development due to its diverse biological activities. Its ability to act on multiple targets makes it a candidate for multi-target therapies, which are increasingly important in treating complex diseases like cancer.

Formulation in Combination Therapies

Given its potential efficacy, this compound could be formulated in combination with other therapeutic agents to enhance overall treatment efficacy and reduce side effects. Combination therapies are particularly relevant in oncology, where they can help overcome drug resistance.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that similar imidazole derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Study 2Antimicrobial EfficacyShowed that compounds with similar structures exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use as an antibiotic agent.
Study 3Anti-inflammatory EffectsReported that imidazole derivatives reduced inflammatory markers in animal models of arthritis, indicating therapeutic potential for inflammatory diseases.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at the 5-position of the imidazole ring is susceptible to oxidation. Reaction with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions converts it to a carboxylic acid (-COOH).

Key factors :

  • Electron-donating groups (e.g., fluorophenyl) stabilize intermediates.

  • Oxidation disrupts hydrogen bonding, altering solubility.

Substitution at the Imidazole Ring

The imidazole’s aromaticity and electron-deficient nature make it prone to nucleophilic substitution. Substituents like the sulfanyl group (S–) and chlorophenyl moiety direct incoming nucleophiles to specific positions.

Example :

  • Reagent : Amine (e.g., aniline)

  • Conditions : Heat (70–75°C), polar aprotic solvent (e.g., DMF)

  • Product : Substituted imidazole derivatives .

Hydrolysis of the Acetamide Group

The acetamide group (-CONH₂) can hydrolyze under acidic or basic conditions to form carboxylic acids or amines. This reaction is sensitive to pH and temperature.

Conditions :

  • Acidic : HCl, reflux.

  • Basic : NaOH, aqueous solution.

Reduction of the Imidazole Ring

Reduction of the imidazole ring (e.g., with LiAlH₄ or H₂/Pd ) converts it to a dihydroimidazole, altering its electronic properties. This reaction is critical for bioactivity modulation.

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsProduct/Outcome
OxidationKMnO₄, H⁺, heat (80°C)Carboxylic acid derivative
SubstitutionAmine (e.g., aniline), DMF, 70–75°CSubstituted imidazole
Hydrolysis (Acetamide)HCl/NaOH, aqueous, refluxCarboxylic acid or amine
ReductionLiAlH₄, THF, 0°CDihydroimidazole derivative

FTIR Analysis

  • C=O (Amide) : ~1620–1650 cm⁻¹ .

  • C=S (Sulfanyl) : ~700–800 cm⁻¹ .

  • Hydroxymethyl (–OH) : ~3300–3400 cm⁻¹ .

¹H NMR Data

Proton EnvironmentChemical Shift (δ)Multiplicity
Imidazole CH₃ (methyl)~2.5 ppmSinglet
Hydroxymethyl (–CH₂OH)~4.5–5.0 ppmBroad singlet
Acetamide NH₂~7.0–8.0 ppmBroad singlet

Electron-Donating/Withdrawing Groups

  • Fluorophenyl : Electron-withdrawing via inductive effect, stabilizing intermediates in substitution reactions .

  • Chlorophenyl : Weakly deactivating, slightly reducing nucleophilic attack at the imidazole ring.

Steric Effects

The bulky chlorophenyl and fluorophenyl groups hinder access to the imidazole ring, favoring regioselective reactions at less hindered positions.

Comparison with Structural Analogs

FeatureTarget CompoundAnalog (N-(4-acetylphenyl)-2-{...})
Functional Groups Chlorophenyl, Fluorophenyl, HydroxymethylChlorophenyl, Hydroxymethyl, Acetamide
Reactivity Substitution at imidazoleOxidation of hydroxymethyl
Applications Potential anticancer/anti-inflammatoryDrug development

Research Findings and Trends

  • Bioactivity : Similar imidazole derivatives show anti-inflammatory and anticancer properties, suggesting potential therapeutic applications.

  • Synthetic Challenges : Multi-step synthesis requires precise control of reaction temperatures (70–75°C) and solvents (e.g., ethanol, DMF) to minimize side products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences between Compound A and related imidazole derivatives:

Compound Name / ID Substituents (Imidazole Core) Molecular Weight Key Biological Activity Reference
Compound A - Position 2: (2-Fluorophenyl)methyl-sulfanyl
- Position 5: Hydroxymethyl
- Acetamide: (4-Chlorophenyl)methyl
419.9 g/mol Not explicitly reported (structural analogs suggest potential antimicrobial/antiparasitic activity)
N-(4-Fluorobenzyl) analog () - Position 2: (4-Chlorophenyl)methyl-sulfanyl
- Acetamide: (4-Fluorophenyl)methyl
419.9 g/mol N/A
5-Nitroimidazole derivatives () - Position 4: Phenylsulfonylmethyl
- Position 5: Nitro
~350–400 g/mol Antiparasitic (superior to metronidazole), antibacterial (vs. Clostridioides difficile)
Sulfoxide-containing imidazole () - Position 2: (R)-Methylsulfinyl
- Position 4: 4-Fluorophenyl
393.4 g/mol p38 MAP kinase inhibition (chirality impacts pharmacokinetics)
Thiazol-2-yl acetamide analog () - Position 2: Thiol-thiazole linkage
- Position 5: 4-Fluorophenyl
~400 g/mol COX-1/2 inhibition (potential anti-inflammatory)
Dihydroimidazol-sulfonamide () - Dihydroimidazole core
- Sulfonyl linkage to phenyl
451.9 g/mol N/A (structural similarity to kinase inhibitors)

Key Comparative Insights

Halogen Substitution Patterns
  • Fluorine Position : The ortho-fluorine in Compound A ’s (2-fluorophenyl)methyl group may sterically hinder interactions compared to the para-fluorine in ’s analog. Para-substitution often enhances metabolic stability but may reduce target binding specificity .
  • Chlorine vs. Nitro Groups : Unlike the nitro group in ’s derivatives, Compound A ’s hydroxymethyl group at position 5 likely improves solubility and reduces mutagenic risks associated with nitroimidazoles .
Sulfur-Containing Moieties
  • Sulfanyl vs. Sulfoxide : The sulfide group in Compound A is less polar than the sulfoxide in ’s compound, which could enhance membrane permeability but reduce hydrogen-bonding capacity. Sulfoxides, however, introduce chirality, impacting enantioselective activity .
  • Thioether vs. Sulfonamide : The thioether in Compound A differs from sulfonamide-linked analogs (e.g., ), which often exhibit stronger hydrogen-bonding interactions with biological targets .

Physicochemical Properties

  • Molecular Weight : At 419.9 g/mol, Compound A falls within the typical range for bioactive small molecules, aligning with Lipinski’s rule of five for drug-likeness.

Preparation Methods

El-Saghier Reaction for Imidazole-4-one Intermediates

The El-Saghier reaction enables one-pot synthesis of imidazole derivatives via sequential nucleophilic attacks. As demonstrated in Scheme 1 of, ethyl cyanoacetate and ethyl glycinate hydrochloride react with amines under neat conditions (70°C, 2 h) to form intermediates I and II , culminating in cyclization to imidazolidin-4-ones. For the target compound, substituting the amine with 2-fluorobenzylamine could yield the 2-[(2-fluorophenyl)methyl]sulfanyl substituent post-cyclization. Key parameters:

  • Catalyst : Triethylamine (5–10 mol%)

  • Yield : 25–68% (dependent on substituent steric effects)

  • Mechanism : Nucleophilic attack at carbonyl → cyanoacetamido intermediate → ring closure.

Base-Catalyzed Cyclization of Propargylic Ureas

As reported in, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones. Adapting this method, propargylic urea derivatives bearing 4-chlorobenzyl and 2-fluorobenzyl groups could undergo cyclization at 40°C in acetonitrile (1 min reaction time), achieving yields up to 93%. Computational studies confirm a low energy barrier (12.5 kcal/mol) for the cyclization step, favoring rapid product formation.

Functionalization of the Imidazole Core

Introduction of the Hydroxymethyl Group

The 5-(hydroxymethyl) substituent is introduced via solvent-free N-alkylation. As detailed in, imidazole reacts with tert-butyl chloroacetate in the presence of K₂CO₃ at 60°C for 4–6 h, forming imidazol-1-yl-acetic acid tert-butyl ester. Hydrolysis with HCl yields the hydroxymethyl derivative. For the target compound, this step must precede sulfanyl group incorporation to avoid side reactions.

Optimized Conditions :

ParameterValueSource
Temperature60°C
Reaction Time4–6 h
BaseK₂CO₃ (1.3 equiv)
Yield66%

Sulfanyl Group Incorporation

The 2-{[(2-fluorophenyl)methyl]sulfanyl} moiety is installed via nucleophilic substitution. As exemplified in and, imidazole-2-thiol derivatives react with 2-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 50°C). The reaction proceeds via deprotonation of the thiol group, followed by alkylation.

Critical Considerations :

  • Regioselectivity : The 2-position of imidazole is more nucleophilic than the 4-position, favoring selective substitution.

  • Side Reactions : Over-alkylation is mitigated by using 1.1 equiv of alkylating agent.

N-[(4-Chlorophenyl)methyl]acetamide Side Chain Installation

Amide Bond Formation

The acetamide side chain is constructed via coupling between 2-(imidazol-1-yl)acetic acid and 4-chlorobenzylamine. As per, EDCI/HOBt-mediated coupling in DCM at 0°C→RT achieves 75–85% yield. Alternatively, the mixed carbonate method (ClCO₂Et, TEA) provides a solvent-free route.

Comparative Analysis :

MethodYieldPuritySource
EDCI/HOBt82%>95%
Mixed Carbonate78%93%

Integrated Synthetic Pathway

Combining the above steps, the following sequence is proposed:

  • Imidazole Core Synthesis : Use BEMP-catalyzed cyclization of a propargylic urea bearing 2-fluorobenzyl and hydroxymethyl groups.

  • Sulfanyl Group Installation : React with 2-fluorobenzyl bromide/K₂CO₃ in DMF.

  • Acetamide Side Chain : Couple 2-(imidazol-1-yl)acetic acid with 4-chlorobenzylamine using EDCI/HOBt.

Overall Yield : 42–55% (calculated from stepwise yields).

Analytical Characterization

Critical quality control metrics for the target compound:

ParameterMethodResultSource
PurityHPLC (C18 column)98.2%
Melting PointDSC158–160°C
¹H NMR (DMSO-d₆)400 MHzδ 8.21 (s, 1H, imidazole)
MS (ESI+)m/z459.0 [M+H]⁺

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfanyl Group Installation : Competing 4-position alkylation is observed in bulky substrates. Mitigation: Use polar aprotic solvents (e.g., DMF) to enhance 2-position reactivity.

  • Hydroxymethyl Group Stability : The hydroxymethyl group may oxidize during prolonged reactions. Solution: Introduce it in the final step or use protecting groups (e.g., tert-butyl) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including:

Imidazole Core Formation : Substituted imidazole rings are typically synthesized via cyclocondensation of thioureas with α-halo ketones or via oxidative methods (e.g., using ammonium persulfate) .

Functionalization : The hydroxymethyl group at position 5 of the imidazole can be introduced through alkylation or hydrolysis of nitrile intermediates. The sulfanyl group at position 2 is added via nucleophilic substitution using (2-fluorophenyl)methanethiol .

Acetamide Coupling : The final acetamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazole intermediate and (4-chlorophenyl)methylamine .

  • Critical Considerations : Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature control. LC-MS monitoring is recommended to track intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming substituent positions on the imidazole ring. For example, the hydroxymethyl group (-CH2_2OH) resonates at δ ~4.5–5.0 ppm, while sulfanyl protons appear as a singlet at δ ~3.8–4.2 ppm .
  • X-ray Crystallography : Used to resolve structural ambiguities, particularly the dihedral angles between the imidazole ring and aromatic substituents (e.g., 24.9° for fluorophenyl groups) .
  • Fluorescence Spectroscopy : Useful for studying electronic interactions between the fluorophenyl and imidazole moieties, with emission maxima typically observed at 350–400 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar imidazole derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to distinguish direct pharmacological effects from off-target interactions .
  • Chirality Analysis : Sulfanyl and hydroxymethyl groups introduce stereocenters. Enantiomeric purity must be verified via chiral HPLC or circular dichroism, as sulfoxide enantiomers (e.g., R vs. S configurations) exhibit divergent pharmacokinetic profiles .
  • Structural Modifications : Systematically vary substituents (e.g., replace 2-fluorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR). Computational docking (e.g., AutoDock) can predict binding affinities to target proteins like kinases .

Q. What experimental design strategies improve the reproducibility of crystallographic studies for this compound?

  • Methodological Answer :

  • Crystallization Optimization : Use solvent vapor diffusion with mixed solvents (e.g., DCM/methanol) to enhance crystal quality. Slow cooling rates (<0.1°C/min) reduce lattice defects .
  • Data Collection : Collect high-resolution datasets (≤1.0 Å) using synchrotron radiation. Anisotropic refinement is critical for resolving disorder in flexible groups like hydroxymethyl .
  • Validation Tools : Employ checkCIF/PLATON to validate crystallographic parameters (e.g., Rint_{\text{int}} < 5%, completeness >95%). Discrepancies in bond lengths (>3σ) may indicate unresolved disorder .

Q. How can flow chemistry enhance the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Continuous-Flow Reactors : Use microreactors to control exothermic steps (e.g., thiourea cyclization) with precise temperature (±1°C) and residence time (±10 sec) .
  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k factorial) to optimize reaction parameters (temperature, stoichiometry). For example, a 3-factor DoE reduced byproduct formation by 40% in imidazole synthesis .
  • In-Line Analytics : Integrate FTIR or UV-vis spectroscopy for real-time monitoring of intermediate concentrations. Automated feedback loops adjust reagent flow rates to maintain yield >85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.